Stereochemical Identity: cis-Configured 4-(N-Boc-N-methylamino)cyclohexanol vs. trans-Configured Analog
The target compound exists as a single stereoisomer, the cis form (CAS 561307-54-8), whereas the trans isomer (CAS 400899-99-2) and stereochemically undefined mixtures (CAS 1256633-24-5) are also commercially available. The cis isomer exhibits a predicted boiling point of 319.2±31.0 °C, which is 34.2 °C lower than the 353.4±15.0 °C predicted for the trans isomer, reflecting differences in intermolecular interactions [1]. In a broader context, cis/trans stereoisomers of cyclohexane derivatives are known to display distinct biological activities, as documented for acetylcholinesterase substrates and muscarinic agents [2].
| Evidence Dimension | Boiling Point (Predicted) |
|---|---|
| Target Compound Data | 319.2±31.0 °C |
| Comparator Or Baseline | trans-4-(N-Boc-N-methylamino)cyclohexanol (CAS 400899-99-2): 353.4±15.0 °C |
| Quantified Difference | 34.2 °C lower |
| Conditions | Predicted by ACD/Labs Percepta Platform |
Why This Matters
The 34.2 °C difference in boiling point serves as a proxy for distinct intermolecular forces and solubility behavior, which can affect purification and formulation.
- [1] Guidechem. trans-N-Boc-4-aminomethyl-cyclohexanol, Boiling Point. Accessed 2026. View Source
- [2] Baldridge, R. et al. (1955). Acetylcholinesterase-catalysed hydrolysis of cis- and trans-2-dimethylaminocyclohexyl acetate methiodide. As cited in NSTL archive. View Source
